3-[(3-Carbamoylthiophen-2-yl)carbamoyl]-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid
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Overview
Description
3-[(3-Carbamoylthiophen-2-yl)carbamoyl]-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid is a complex organic compound with a unique structure that combines a thiophene ring, a bicycloheptane framework, and various functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Carbamoylthiophen-2-yl)carbamoyl]-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid typically involves multiple steps, including the formation of the thiophene ring, the introduction of the carbamoyl groups, and the construction of the bicycloheptane framework. Common synthetic routes may involve:
Formation of the Thiophene Ring: This can be achieved through the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10).
Introduction of Carbamoyl Groups: This step may involve the use of carbamoyl chloride or other carbamoylating agents under basic conditions.
Construction of the Bicycloheptane Framework: This can be achieved through various cyclization reactions, often involving the use of strong acids or bases as catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
3-[(3-Carbamoylthiophen-2-yl)carbamoyl]-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The carbamoyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(3-Carbamoylthiophen-2-yl)carbamoyl]-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[(3-Carbamoylthiophen-2-yl)carbamoyl]-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The thiophene ring and carbamoyl groups may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings and exhibit various biological activities.
Bicycloheptane Derivatives: Compounds with similar bicycloheptane frameworks that are used in organic synthesis and material science.
Uniqueness
3-[(3-Carbamoylthiophen-2-yl)carbamoyl]-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid is unique due to its combination of a thiophene ring, carbamoyl groups, and a bicycloheptane framework. This unique structure provides it with distinct chemical and biological properties that are not commonly found in other compounds .
Properties
Molecular Formula |
C17H20N2O4S |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
3-[(3-carbamoylthiophen-2-yl)carbamoyl]-7-propan-2-ylidenebicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C17H20N2O4S/c1-7(2)11-8-3-4-9(11)13(17(22)23)12(8)15(21)19-16-10(14(18)20)5-6-24-16/h5-6,8-9,12-13H,3-4H2,1-2H3,(H2,18,20)(H,19,21)(H,22,23) |
InChI Key |
FXOAOFAUHRVQQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1C2CCC1C(C2C(=O)NC3=C(C=CS3)C(=O)N)C(=O)O)C |
Origin of Product |
United States |
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